

what is the chemical structure of DL-valine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DL-valine**
Cat. No.: **B559544**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure of **DL-Valine**

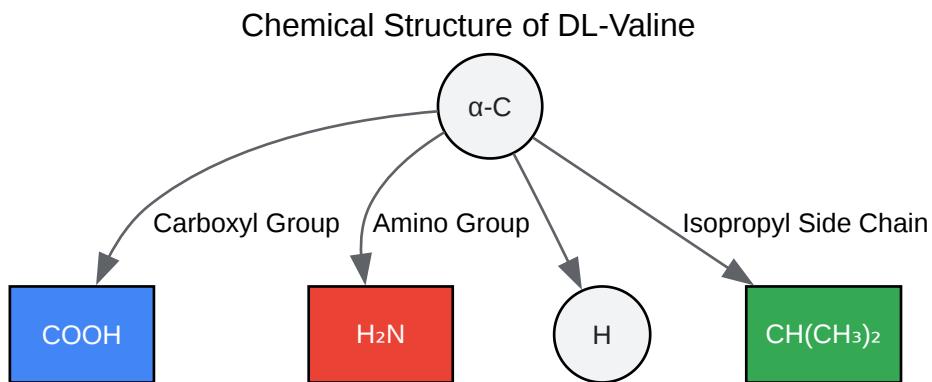
Introduction

DL-Valine is a racemic mixture of the D- and L-enantiomers of the proteinogenic α -amino acid valine.^{[1][2]} As a branched-chain amino acid (BCAA), valine is essential in humans and must be obtained through diet.^[1] It plays a critical role in protein synthesis, muscle metabolism, and energy production.^{[3][4]} This guide provides a detailed overview of the chemical structure, properties, synthesis, and biological significance of **DL-valine** for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

DL-Valine is an α -amino acid, meaning it has a central carbon atom (the α -carbon) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain.^[1] The characteristic feature of valine is its isopropyl side chain, which makes it a non-polar, aliphatic amino acid.^[1] The IUPAC name for valine is 2-amino-3-methylbutanoic acid.^[5] **DL-Valine** refers to the equimolar mixture of its two stereoisomers: D-valine and L-valine.

The chemical formula for **DL-Valine** is C₅H₁₁NO₂ and its structure can be represented by the SMILES string CC(C)C(C(=O)O)N.^[5]


Physicochemical Properties of DL-Valine

A summary of the key physicochemical properties of **DL-Valine** is presented in the table below.

Property	Value	References
Molecular Formula	C5H11NO2	[1][3][6]
Molar Mass	117.148 g·mol ⁻¹	[1]
CAS Number	516-06-3	[6][7]
Appearance	White to off-white crystalline powder	[3][5][7]
Melting Point	295 °C (decomposes)	[7][8]
Solubility in Water	85 g/L	[1]
pK1 (α-carboxyl)	2.32	[7]
pK2 (α-amino)	9.61	[7]

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of **DL-valine**, highlighting the key functional groups.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **DL-Valine**.

Experimental Protocols: Synthesis of DL-Valine

Several methods are available for the synthesis of racemic valine. The most common laboratory preparations are detailed below.

Strecker Synthesis

The Strecker synthesis is a classic method for producing α -amino acids from aldehydes. For **DL-valine**, the synthesis starts from isobutyraldehyde.[9]

- Step 1: Formation of α -aminonitrile. Isobutyraldehyde is reacted with ammonia and potassium cyanide. The ammonia reacts with the aldehyde to form an imine, which is then attacked by the cyanide ion to form 2-amino-3-methylbutanenitrile.
- Step 2: Hydrolysis. The resulting α -aminonitrile is then hydrolyzed under acidic or basic conditions to yield **DL-valine**.[10] A continuous ether extraction of the amino nitrile can be introduced to improve the yield and facilitate the separation of the pure amino acid.[9]

From Isovaleric Acid

Another common synthetic route involves the bromination of isovaleric acid followed by amination.[1]

- Step 1: Bromination. Isovaleric acid is reacted with bromine (Br₂) to form α -bromoisovaleric acid.[1]
- Step 2: Amination. The α -bromoisovaleric acid is then reacted with ammonia to displace the bromine atom with an amino group, yielding **DL-valine**.[7][8]

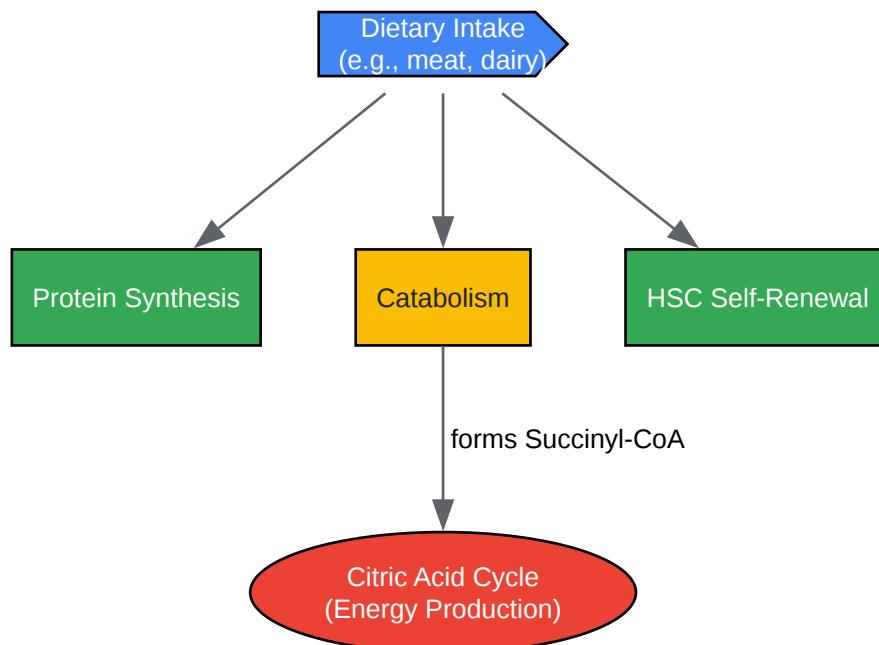
Racemization of L-Valine

DL-valine can also be prepared by the racemization of L-valine.[11] This process is typically carried out by heating L-valine in the presence of an aldehyde in an acetic acid medium at 100 to 110°C for several hours.[11]

Applications in Research and Drug Development

DL-Valine serves as a crucial component in various research and industrial applications:

- Pharmaceuticals: It is used as a building block in the synthesis of various drugs, particularly those aimed at treating metabolic disorders.^[3] For instance, it is a key intermediate in the production of some antibiotics and antiviral medications like Valaciclovir.^{[4][7]}
- Biotechnology: **DL-valine** is utilized in cell culture media to support cell growth and protein production, which is vital for research in genetic engineering and the development of vaccines.^[3]
- Metabolic Research: As an essential amino acid, valine is a subject of research in metabolic signaling and insulin resistance.^[1] Studies have shown that dietary valine is essential for the self-renewal of hematopoietic stem cells.^[1]


Biological Significance and Pathways

While **DL-valine** itself is a synthetic mixture, the L-enantiomer is biologically active and incorporated into proteins.^[4] The catabolism of L-valine begins with the removal of the amino group via transamination to yield α -ketoisovalerate.^[12] This is followed by oxidative decarboxylation to form isobutyryl-CoA, which is further metabolized to succinyl-CoA and can enter the citric acid cycle.^{[1][12]}

Impairments in the degradation of valine are associated with several metabolic diseases, including Maple Syrup Urine Disease (MSUD).^[1]

The following diagram illustrates a simplified workflow of valine's role from dietary intake to metabolic integration.

Simplified Workflow of Valine Metabolism

[Click to download full resolution via product page](#)

Caption: Simplified workflow of valine metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Valine - Wikipedia [en.wikipedia.org]
- 2. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. aapep.bocsci.com [aapep.bocsci.com]
- 5. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DL-Valine [webbook.nist.gov]
- 7. DL-Valine | 516-06-3 [chemicalbook.com]

- 8. DL-Valine CAS#: 516-06-3 [m.chemicalbook.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. ba.bloomtechz.com [ba.bloomtechz.com]
- 11. researchgate.net [researchgate.net]
- 12. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [what is the chemical structure of DL-valine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b559544#what-is-the-chemical-structure-of-dl-valine\]](https://www.benchchem.com/product/b559544#what-is-the-chemical-structure-of-dl-valine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com